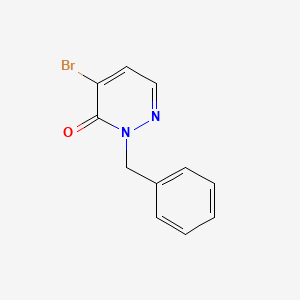

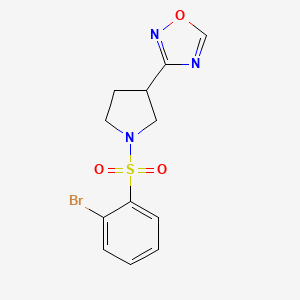

2-Benzyl-4-bromopyridazin-3(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

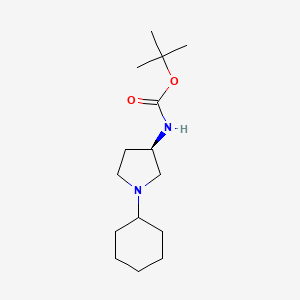

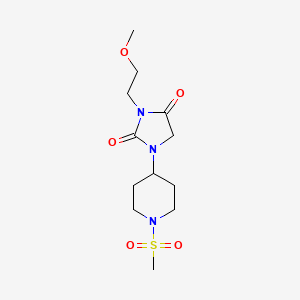

2-Benzyl-4-bromopyridazin-3(2H)-one, also known as BBP, is a synthetic compound that has been studied for its various applications in the medical and scientific fields. BPP is a heterocyclic compound that is composed of a pyridazinone core with a benzyl group and bromine atom attached to it. It has been studied for its potential use in drug development, as well as its ability to act as a catalyst for organic reactions.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

Selective Bromine-Magnesium Exchange

The selective bromine-magnesium exchange on derivatives of 2-Benzyl-4-bromopyridazin-3(2H)-one, like 2-benzyl-5-bromo-4-methoxypyridazin-3(2H)-one, has been achieved using MesMgBr as a reagent. This process facilitates the synthesis of various unknown pyridazin-3(2H)-one derivatives (Verhelst et al., 2011).

Functionalization via Halogen-Magnesium Exchange

Research on halogen-magnesium exchange reactions followed by quenching with electrophiles has been performed to functionalize the pyridazin-3(2H)-one core. This approach provides a method to synthesize diverse derivatives of 2-Benzyl-4-bromopyridazin-3(2H)-one (Ryabtsova et al., 2009).

Nucleophilic Substitution of Hydrogen (SNH)

Utilizing the reaction of 2-benzyl-5-halopyridazin-3(2H)-ones with Grignard reagents followed by quenching with electrophiles led to the discovery of cine substitution and production of 4,5-disubstituted pyridazin-3(2H)-ones (Verhelst et al., 2011).

Biological and Pharmaceutical Research

- Bioactivity and Ecological Role Exploration: The bioactivity and ecological role of compounds related to 2-Benzyl-4-bromopyridazin-3(2H)-one, such as 1,4-benzoxazinones, have been extensively researched. These compounds are known for their phytotoxic, antifungal, antimicrobial, and antifeedant effects. They are also considered as leads for natural herbicide models (Macias et al., 2009).

Chemical Synthesis Techniques

Alpha-Pyridylation

The alpha-pyridylation of chiral amines via urea coupling, lithiation, and rearrangement, involving bromopyridine, is a process that can be associated with the synthesis of compounds like 2-Benzyl-4-bromopyridazin-3(2H)-one (Clayden & Hennecke, 2008).

Synthesis in Ionic Liquid Medium

Synthesizing derivatives of benzoxazines (related to 2-Benzyl-4-bromopyridazin-3(2H)-one) in an ionic liquid medium demonstrates an efficient and environmentally benign method (Sharifi et al., 2014).

Molecular Structure and Characterization

Molecular Structure Studies

Detailed investigations into the molecular structure of compounds similar to 2-Benzyl-4-bromopyridazin-3(2H)-one have been conducted, providing insights into their chemical properties and potential applications (Hwang et al., 2006).

Eco-Friendly Synthesis Methods

The eco-friendly synthesis of benzo[d]thiazoles and benzo[d]oxazoles using 2-acylpyridazin-3(2H)-ones highlights a green approach to synthesizing complex molecules related to 2-Benzyl-4-bromopyridazin-3(2H)-one (Sung et al., 2013).

Eigenschaften

IUPAC Name |

2-benzyl-4-bromopyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c12-10-6-7-13-14(11(10)15)8-9-4-2-1-3-5-9/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCDLIJYUZXBNPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C(=CC=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyl-4-bromopyridazin-3(2H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2741261.png)

![5-Chloro-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2741266.png)

![3-phenyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one](/img/structure/B2741267.png)

![Tert-butyl N-[3-(6-amino-4-oxoquinazolin-3-yl)phenyl]carbamate](/img/structure/B2741274.png)

![1'-(3,3-Dimethylbutanoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2741275.png)